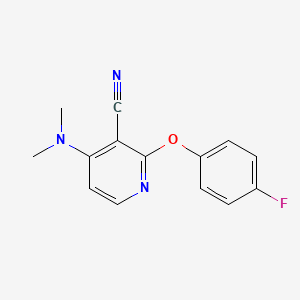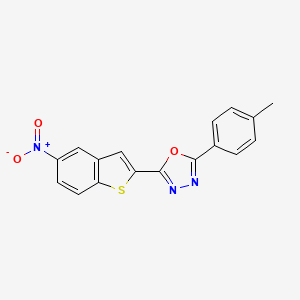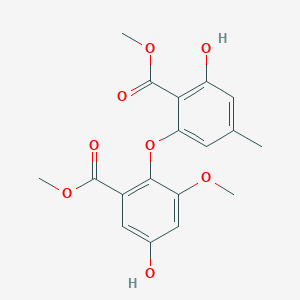![molecular formula C25H32ClN3O5S B2532911 Chlorhydrate de N-(5,7-diméthyl-1,3-benzothiazol-2-yl)-3,4,5-triméthoxy-N-[2-(morpholin-4-yl)éthyl]benzamide CAS No. 1216383-87-7](/img/structure/B2532911.png)
Chlorhydrate de N-(5,7-diméthyl-1,3-benzothiazol-2-yl)-3,4,5-triméthoxy-N-[2-(morpholin-4-yl)éthyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H32ClN3O5S and its molecular weight is 522.06. The purity is usually 95%.
BenchChem offers high-quality N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antibactériens
Les dérivés de benzothiazole, y compris le composé en question, ont montré une activité prometteuse en tant qu'agents antibactériens . Par exemple, certains dérivés ont présenté une activité significative contre Staphylococcus aureus, une cause fréquente d'infections bactériennes .
Activité antifongique
Les dérivés de benzothiazole ont également été associés à des activités antifongiques . Cela suggère des applications potentielles dans le traitement des infections fongiques.
Activité antiprotozoaire
Certains dérivés de benzothiazole ont démontré une activité antiprotozoaire . Cela pourrait les rendre utiles dans le traitement des maladies causées par des parasites protozoaires.
Agents anticancéreux
Il existe des preuves suggérant que les dérivés de benzothiazole pourraient avoir des applications dans le traitement du cancer . Certains dérivés ont montré une activité anticancéreuse, indiquant une utilisation potentielle en chimiothérapie .
Activité anticonvulsivante
Les dérivés de benzothiazole ont été étudiés pour leur activité anticonvulsivante . Cela suggère qu'ils pourraient avoir des applications dans le traitement de l'épilepsie et d'autres affections caractérisées par des crises .
Agents antihypertenseurs
Certains dérivés de benzothiazole ont démontré une activité antihypertensive , indiquant une utilisation potentielle dans la gestion de l'hypertension artérielle.
Agents antidiabétiques
Les dérivés de benzothiazole ont également été associés à une activité antidiabétique , suggérant des applications potentielles dans le traitement du diabète.
Agents anti-inflammatoires
Enfin, les dérivés de benzothiazole ont montré une activité anti-inflammatoire , ce qui pourrait les rendre utiles dans le traitement de diverses affections inflammatoires.
Mécanisme D'action
Target of Action
The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole. Compounds containing a benzothiazole ring have been associated with a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, and antidiabetic effects .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain benzothiazole have been found to inhibit the cyclooxygenase pathway, which is involved in inflammation .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with benzothiazole-containing compounds, the effects could potentially be quite diverse .
Propriétés
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S.ClH/c1-16-12-17(2)23-19(13-16)26-25(34-23)28(7-6-27-8-10-33-11-9-27)24(29)18-14-20(30-3)22(32-5)21(15-18)31-4;/h12-15H,6-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFESYFWMXPOTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)
![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)
![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2532839.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2532842.png)


![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2532847.png)
![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)
